molecular formula C10H12N2O3 B078992 4-(4-Nitrophenyl)morpholine CAS No. 10389-51-2

4-(4-Nitrophenyl)morpholine

Cat. No. B078992
CAS RN: 10389-51-2
M. Wt: 208.21 g/mol
InChI Key: IAJDSUYFELYZCS-UHFFFAOYSA-N
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Patent
US06562989B2

Procedure details

According to the general procedure B, 4-chloronitrobenzene (80 mg, 0.51 mmol) reacted with morpholine (53 mg, 0.60 mmol) using 1 mol % of Pd(dba)2, 2 mol % of Ph5FcP(t-Bu)2, and K3PO4 (256 mg, 1.21 mmol) in DME at 100° C. to give the title compound (58 mg, 56%) as a yellow solid: 1H-NMR (400 MHz, CDCl3): δ 8.11 (d, 2H, J=9.6 Hz), 6.82 (d, 2H, J=9.6 Hz), 3.85 (t, 4H, J=5.2 Hz), 3.37 (t, 4H, J=5.2 Hz). 13C{1H}-NMR (125 MHz, CDCl3): δ 154.91, 138.80, 125.76, 112.50, 66.26, 47.00. GC/MS(EI): m/z 208 (M+).
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
53 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
256 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Yield
56%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.[NH:11]1[CH2:16][CH2:15][O:14][CH2:13][CH2:12]1.[O-]P([O-])([O-])=O.[K+].[K+].[K+]>COCCOC.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd]>[N+:8]([C:5]1[CH:6]=[CH:7][C:2]([N:11]2[CH2:16][CH2:15][O:14][CH2:13][CH2:12]2)=[CH:3][CH:4]=1)([O-:10])=[O:9] |f:2.3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
80 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
53 mg
Type
reactant
Smiles
N1CCOCC1
Step Three
Name
Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
256 mg
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCOC
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 100° C.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 58 mg
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 54.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.